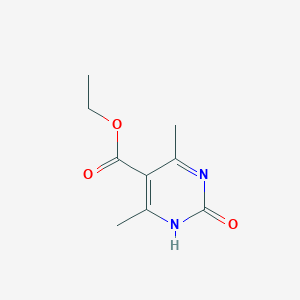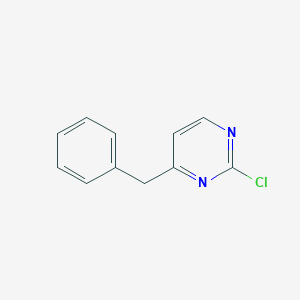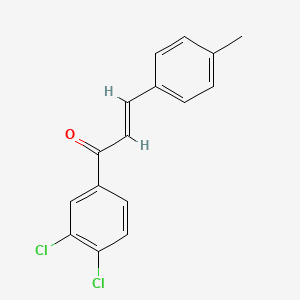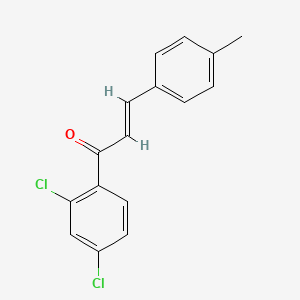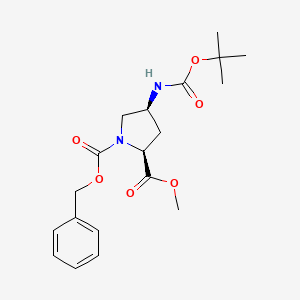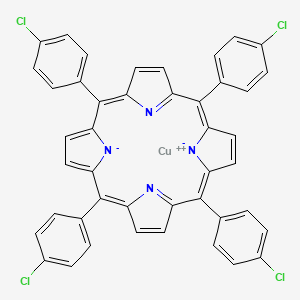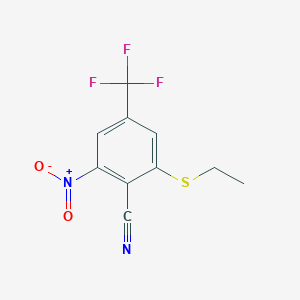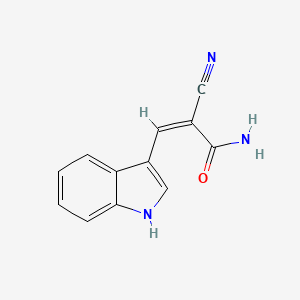![molecular formula C10H17F3N2O2 B3108778 tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate CAS No. 168545-06-0](/img/structure/B3108778.png)
tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate
説明
“tert-Butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate” is a chemical compound with the molecular formula C10H17F3N2O2 . It is also known by its CAS number 1212404-61-9 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring substituted with a trifluoromethyl group and a carbamate group .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 254.25 . Other physical and chemical properties such as density, boiling point, and melting point are not available .科学的研究の応用
Chiral Sulfinamides in Stereoselective Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, play a pivotal role in the stereoselective synthesis of amines and their derivatives, offering access to a wide array of structurally diverse N-heterocycles. These include piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial motifs in many natural products and therapeutically relevant compounds. This methodology has been extensively utilized over the past decade, highlighting its significance in medicinal chemistry and drug development processes (Philip et al., 2020).
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs), including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are utilized across various industries to extend product shelf life by inhibiting oxidative reactions. Despite their wide application, these compounds pose significant environmental and health concerns. They have been detected in various matrices, highlighting the need for research into their environmental occurrence, human exposure, and potential toxicity. Studies suggest some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenic properties (Liu & Mabury, 2020).
Biodegradation of Gasoline Oxygenates in Soil and Groundwater
The biodegradation and fate of gasoline ether oxygenates, such as ethyl tert-butyl ether (ETBE) in soil and groundwater, have been extensively reviewed. Microorganisms capable of degrading ETBE aerobically or via cometabolism have been identified, offering insights into the potential for natural attenuation and remediation strategies for these compounds in contaminated environments. However, the degradation pathways, particularly under anoxic conditions, remain poorly understood, underscoring the need for further research (Thornton et al., 2020).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop treatments for human diseases. This interest is due to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. Pyrrolidine and its derivatives have been reported in a wide range of bioactive molecules with target selectivity, highlighting its versatility and significance in the development of new therapeutic agents (Li Petri et al., 2021).
将来の方向性
特性
IUPAC Name |
tert-butyl N-[4-(trifluoromethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-7-5-14-4-6(7)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLWOFPFKRYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168544-95-4 | |
| Record name | rac-tert-butyl N-[(3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
![2-[(3-Methylphenyl)sulfanyl]propanoic acid](/img/structure/B3108709.png)
![(2Z)-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}amino)but-2-enoic acid](/img/structure/B3108724.png)
